

# Physical and chemical properties of 2-(6-bromo-3-pyridinyl)-2-propanol

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## Compound of Interest

Compound Name: 2-(6-Bromopyridin-3-yl)propan-2-ol

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An In-depth Technical Guide to 2-(6-bromo-3-pyridinyl)-2-propanol

## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of 2-(6-bromo-3-pyridinyl)-2-propanol, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its core physical and chemical properties, offers insights into its synthetic pathways and reactivity, and presents detailed protocols for its analytical characterization. As a versatile building block, the bromine-substituted pyridinyl moiety combined with a tertiary alcohol functional group makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this compound in their work.

### Introduction and Strategic Importance

2-(6-bromo-3-pyridinyl)-2-propanol belongs to the family of substituted pyridines, a class of compounds that forms the backbone of numerous pharmaceuticals and agrochemicals. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position and a 2-propanol group at the 3-position. This unique arrangement of functional groups imparts

a combination of reactivity and structural features that are highly sought after in medicinal chemistry.

The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity. The tertiary alcohol group influences the compound's polarity and solubility and provides a site for further chemical modification. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a crucial interaction in many biological systems. Understanding the nuanced properties of this molecule is paramount for its effective application in the synthesis of novel chemical entities.

## Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of any scientific investigation. The following section details its nomenclature and key structural identifiers.

- IUPAC Name: **2-(6-bromopyridin-3-yl)propan-2-ol**
- CAS Number: 477252-29-2[1]
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>BrNO[1][2]
- Synonyms: 2-(6-Bromo-3-pyridyl)-2-propanol, 2-Bromo-5-(1-hydroxy-1-methylethyl)pyridine[1]

Caption: 2D structure of 2-(6-bromo-3-pyridinyl)-2-propanol.

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

Property	Value	Source
Molecular Weight	216.07 g/mol	PubChem[3]
Monoisotopic Mass	214.99458 Da	PubChem[2][3]
Appearance	Solid (predicted)	-
XLogP3-AA	1.6	PubChem[2][3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Rotatable Bond Count	1	PubChem[3]
Topological Polar Surface Area	33.1 Å <sup>2</sup>	PubChem[3]
Complexity	138	PubChem[3]

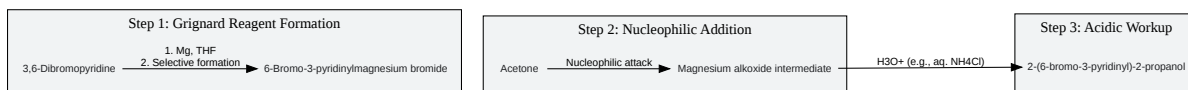
XLogP3-AA is a computed measure of hydrophobicity, indicating a moderate lipophilicity for this compound. The Topological Polar Surface Area (TPSA) suggests reasonable cell permeability characteristics.

## Synthesis and Reactivity Profile

### Synthetic Approach: The Grignard Reaction

While multiple synthetic routes can be envisioned, a robust and widely applicable method for synthesizing tertiary alcohols on an aromatic scaffold is the Grignard reaction. This approach offers high yields and operational simplicity. The proposed synthesis involves the reaction of a pyridinyl Grignard reagent with acetone.

The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of acetone. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.



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Caption: Proposed synthetic workflow via Grignard reaction.

## Reactivity Insights

The reactivity of 2-(6-bromo-3-pyridinyl)-2-propanol is governed by its three key functional components:

- **C-Br Bond:** The bromine atom on the pyridine ring is an excellent leaving group, making this position susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, alkyne, and amine groups, providing a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies. The synthesis of pyridinylboronic acids from such bromo-precursors is a common strategy in drug discovery.
- **Tertiary Alcohol (-OH):** The hydroxyl group can undergo standard alcohol reactions such as oxidation (though tertiary alcohols are resistant under mild conditions), etherification, and esterification. Its presence also enhances the molecule's hydrogen bonding capability and aqueous solubility.
- **Pyridine Ring:** The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal catalysts. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.

## Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure elucidation and purity confirmation. Below are the predicted data based on the compound's structure and established principles of

spectroscopy.

Technique	Expected Features
$^1\text{H}$ NMR	Aromatic Protons: Three distinct signals in the aromatic region ( $\sim 7.0\text{-}8.5$ ppm), likely exhibiting doublet, doublet of doublets patterns due to ortho and meta coupling. Aliphatic Protons: A singlet for the two equivalent methyl groups ( $-\text{CH}_3$ ) around $\sim 1.5$ ppm. A singlet for the hydroxyl proton ( $-\text{OH}$ ), with its chemical shift being variable depending on solvent and concentration.
$^{13}\text{C}$ NMR	Aromatic Carbons: Six signals in the aromatic region ( $\sim 120\text{-}160$ ppm), with the carbon attached to bromine showing a lower chemical shift. Aliphatic Carbons: A signal for the quaternary carbon attached to the $-\text{OH}$ group ( $\sim 70$ ppm) and a signal for the equivalent methyl carbons ( $\sim 25\text{-}30$ ppm).
IR Spectroscopy	O-H Stretch: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ characteristic of an alcohol. C-H Stretch ( $\text{sp}^3$ ): Absorptions just below $3000\text{ cm}^{-1}$ . C-H Stretch ( $\text{sp}^2$ ): Absorptions just above $3000\text{ cm}^{-1}$ . C=N, C=C Stretch: Aromatic ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region. C-Br Stretch: An absorption in the fingerprint region, typically around $500\text{-}650\text{ cm}^{-1}$ . <sup>[4]</sup>
Mass Spectrometry (EI)	Molecular Ion ( $\text{M}^+$ ): A pair of peaks at $m/z$ 215 and 217 of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. Fragmentation: A prominent peak corresponding to the loss of a methyl group ( $[\text{M}-15]^+$ ). Another significant fragmentation would be the loss of water ( $[\text{M}-18]^+$ ).

## Experimental Protocols: A Self-Validating System

The trustworthiness of any research hinges on robust and reproducible experimental protocols. The following methods are designed to be self-validating, ensuring accurate characterization of the title compound.

### Protocol: NMR Spectroscopic Analysis

This protocol ensures the acquisition of high-quality NMR data for structural confirmation.

- **Sample Preparation:** a. Accurately weigh 10-20 mg of the purified compound. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Acquisition:** a. Use a standard one-pulse sequence. b. Set the spectral width to encompass the expected chemical shift range (e.g., -1 to 10 ppm). c. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. d. Set a relaxation delay of 1-5 seconds to ensure quantitative integration.
- **$^{13}\text{C}$  NMR Acquisition:** a. Use a proton-decoupled pulse sequence to simplify the spectrum. b. Set a wider spectral width (e.g., 0 to 200 ppm). c. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.<sup>[5]</sup>
- **Data Processing:** a. Apply Fourier transformation to the Free Induction Decay (FID). b. Perform phase and baseline corrections to obtain a clean spectrum. c. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

### Protocol: HPLC-UV Purity Assessment

This workflow is designed to provide a reliable assessment of the compound's purity.



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Caption: General experimental workflow for HPLC purity analysis.

- System Preparation: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 254 nm.
- Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
- Gradient Elution: a. Start with a gradient of 5% B for 2 minutes. b. Linearly increase to 95% B over 15 minutes. c. Hold at 95% B for 3 minutes. d. Return to 5% B and equilibrate for 5 minutes before the next injection.
- Data Analysis: a. Integrate the peak area of the main component and any impurities. b. Calculate purity as the percentage of the main peak area relative to the total peak area.

## Safety and Handling

While specific toxicity data for 2-(6-bromo-3-pyridinyl)-2-propanol is not extensively documented, data from related compounds and general chemical safety principles should be applied.

- Hazard Identification: Based on analogous structures, the compound may cause skin irritation, serious eye irritation, and respiratory irritation.<sup>[3]</sup> It should be handled with care.
- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.<sup>[6][7]</sup> Work should be conducted in a well-ventilated area or a chemical fume hood.<sup>[8]</sup>
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.<sup>[8]</sup>
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.<sup>[6]</sup>

## Applications in Research and Drug Development



The true value of 2-(6-bromo-3-pyridinyl)-2-propanol lies in its role as a versatile intermediate for creating novel molecules with potential therapeutic applications.

- **Scaffold for Medicinal Chemistry:** The bromopyridine scaffold is a privileged structure in medicinal chemistry. The bromine atom acts as a key functional group for introducing diversity through metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around a core structure.
- **Fragment-Based Drug Discovery:** This molecule can be considered a "fragment" that combines desirable features (aromatic ring, hydrogen bond donors/acceptors) for binding to biological targets.
- **Precursor to Bioactive Molecules:** Boronic acids and their derivatives are increasingly important in medicinal chemistry, with several FDA-approved drugs containing this moiety.<sup>[9]</sup> <sup>[10]</sup> 2-(6-bromo-3-pyridinyl)-2-propanol can serve as a precursor for the synthesis of novel pyridinyl boronic acids, which are valuable partners in Suzuki-Miyaura coupling reactions to build complex molecular architectures.

## Conclusion

2-(6-bromo-3-pyridinyl)-2-propanol is a chemical compound with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, featuring a reactive bromine handle and a tertiary alcohol, provides a platform for extensive chemical modification. This guide has provided a detailed examination of its physical and chemical properties, a plausible synthetic route, comprehensive analytical protocols, and safety considerations. By understanding and applying the information presented herein, scientists can effectively utilize this valuable building block to advance their research and contribute to the discovery of novel chemical entities.

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